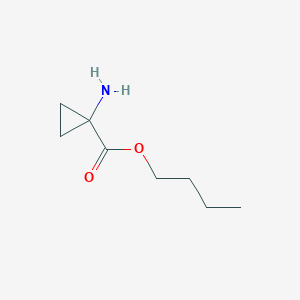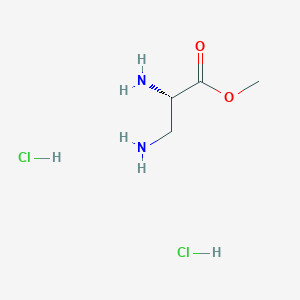
4,4'-Bis(chloromethyl)-2,2'-bipyridyl
Overview
Description
4,4’-Bis(chloromethyl)-2,2’-bipyridyl is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two chloromethyl groups attached to the 4 and 4’ positions of the bipyridine structure. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Mechanism of Action
Target of Action
It is known that this compound is used as a key intermediate in the synthesis of biphenyl-type fluorescent brighteners such as cbs-x and cbs-127 . These brighteners are used to enhance the appearance of color in detergents and fabrics.
Mode of Action
As a key intermediate in the synthesis of fluorescent brighteners, it likely contributes to the structure of these brighteners, which absorb invisible ultraviolet light and re-emit it as visible blue light, thereby making treated materials appear brighter and whiter .
Biochemical Pathways
In the context of its use in the synthesis of fluorescent brighteners, it is involved in chemical reactions that lead to the formation of these brighteners .
Pharmacokinetics
As a chemical intermediate, it is typically transformed into other compounds during the synthesis process .
Result of Action
The primary result of the action of 4,4’-Bis(chloromethyl)-2,2’-bipyridyl is the production of fluorescent brighteners when it is used as a chemical intermediate . These brighteners can absorb ultraviolet light and re-emit it as visible blue light, enhancing the appearance of color in various materials .
Biochemical Analysis
Biochemical Properties
It’s possible that it may interact with certain enzymes, proteins, and other biomolecules, but specific interactions have not been identified .
Temporal Effects in Laboratory Settings
There is limited information available on the changes in the effects of 4,4’-Bis(chloromethyl)-2,2’-bipyridyl over time in laboratory settings . This would include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 4,4’-Bis(chloromethyl)-2,2’-bipyridyl at different dosages in animal models have not been extensively studied
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(chloromethyl)-2,2’-bipyridyl typically involves the chloromethylation of 4,4’-dimethyl-2,2’-bipyridine. One common method includes the use of hexachloroethane and cesium fluoride in acetonitrile as the solvent. The reaction is carried out at 60°C for approximately 3.5 hours .
Industrial Production Methods
In industrial settings, the production of 4,4’-Bis(chloromethyl)-2,2’-bipyridyl may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(chloromethyl)-2,2’-bipyridyl undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The bipyridine core can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions typically occur under mild conditions with the presence of a base.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chloromethyl groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the bipyridine core, which can have different electronic properties.
Scientific Research Applications
4,4’-Bis(chloromethyl)-2,2’-bipyridyl has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(chloromethyl)-1,1’-biphenyl: Similar in structure but with a biphenyl core instead of bipyridine.
4,4’-Bis(bromomethyl)-2,2’-bipyridyl: Similar but with bromomethyl groups instead of chloromethyl groups.
Uniqueness
4,4’-Bis(chloromethyl)-2,2’-bipyridyl is unique due to its bipyridine core, which provides distinct electronic properties and coordination chemistry compared to biphenyl derivatives. The presence of chloromethyl groups also allows for versatile functionalization, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
4-(chloromethyl)-2-[4-(chloromethyl)pyridin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKSOWFFOHQARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)C2=NC=CC(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441813 | |
| Record name | 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138219-98-4 | |
| Record name | 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL](/img/structure/B175813.png)





